molecular formula C11H15NO2Se B12556144 3-[(4-Methylbenzyl)seleno]-L-alanine CAS No. 176300-64-4

3-[(4-Methylbenzyl)seleno]-L-alanine

Cat. No.: B12556144
CAS No.: 176300-64-4
M. Wt: 272.21 g/mol
InChI Key: JKMVVSOYPSFMIC-JTQLQIEISA-N
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Description

3-[(4-Methylbenzyl)seleno]-L-alanine is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a seleno group attached to the amino acid L-alanine, making it a valuable subject for research in selenoamino acids and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selenocyclization reaction, where organoselenium compounds are added to alkenes or alkynes to form selenofunctionalized heterocycles . This reaction is efficient and allows for the formation of multiple bonds in a single step without the need to isolate intermediates.

Industrial Production Methods

While specific industrial production methods for 3-[(4-Methylbenzyl)seleno]-L-alanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzyl)seleno]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The seleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like thiols or amines can be used to substitute the seleno group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxides, while reduction can regenerate the selenide form.

Scientific Research Applications

3-[(4-Methylbenzyl)seleno]-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)seleno]-L-alanine involves its ability to participate in redox reactions. The seleno group can undergo oxidation and reduction, which allows it to act as an antioxidant. This redox activity is crucial for its potential therapeutic effects, as it can help in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylbenzyl)seleno]-L-alanine is unique due to its specific structure, which combines the properties of L-alanine with the reactivity of the seleno group. This combination makes it a valuable compound for studying the effects of selenium in biological systems and its potential therapeutic applications.

Biological Activity

3-[(4-Methylbenzyl)seleno]-L-alanine is an organoselenium compound that has attracted significant attention in the fields of chemistry, biology, and medicine due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seleno group attached to the amino acid L-alanine. The presence of selenium in this compound is crucial as it contributes to its redox properties, allowing it to participate in various biochemical reactions. This compound can undergo oxidation and reduction, which makes it a potential antioxidant agent capable of neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance.

The biological activity of this compound primarily revolves around its redox chemistry:

  • Antioxidant Activity : The seleno group can undergo oxidation to form selenoxides or be reduced back to its selenide form, allowing it to scavenge free radicals and protect cells from oxidative stress.
  • Cellular Signaling : The compound may influence various signaling pathways related to cell survival and apoptosis, although specific pathways remain to be fully elucidated.

Biological Studies and Findings

Research into the biological effects of this compound has revealed several important findings:

Antioxidant Properties

Studies indicate that compounds with selenium exhibit significant antioxidant properties. For instance, a study demonstrated that organoselenium compounds can effectively reduce oxidative damage in cellular models, suggesting that this compound could play a protective role against oxidative stress-related diseases.

Therapeutic Potential

Research is ongoing to explore the therapeutic potential of this compound in various medical applications:

  • Cancer Research : Preliminary studies suggest that organoselenium compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. This compound's ability to modulate redox status may contribute to these effects.
  • Neurological Disorders : Given the role of oxidative stress in neurodegenerative diseases, there is interest in evaluating this compound's neuroprotective effects.

Summary of Research Findings

Study FocusKey Findings
Antioxidant ActivityEffective in reducing oxidative stress; potential for use in oxidative stress-related diseases.
Cancer ResearchMay inhibit tumor growth; ongoing studies needed for specific mechanisms.
Neurological DisordersPotential neuroprotective effects based on antioxidant properties.

Properties

IUPAC Name

(2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2Se/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMVVSOYPSFMIC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441841
Record name (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176300-64-4
Record name (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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